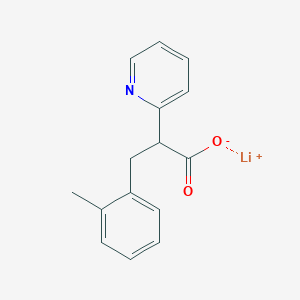

Lithium(1+) ion 3-(2-methylphenyl)-2-(pyridin-2-yl)propanoate

Description

Lithium(1+) ion 3-(2-methylphenyl)-2-(pyridin-2-yl)propanoate is a lithium salt of a substituted propanoic acid derivative. The compound features a phenyl ring substituted with a methyl group at the 2-position and a pyridin-2-yl group at the adjacent carbon, creating a stereochemically complex structure.

Properties

IUPAC Name |

lithium;3-(2-methylphenyl)-2-pyridin-2-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2.Li/c1-11-6-2-3-7-12(11)10-13(15(17)18)14-8-4-5-9-16-14;/h2-9,13H,10H2,1H3,(H,17,18);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHKVZFCVZETLL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=CC=CC=C1CC(C2=CC=CC=N2)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14LiNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 3-(2-methylphenyl)-2-(pyridin-2-yl)propanoate typically involves the following steps:

Formation of the Propanoate Backbone: The propanoate backbone can be synthesized through a series of organic reactions, starting with the appropriate aldehyde or ketone and using reagents such as Grignard reagents or organolithium compounds.

Substitution with 2-Methylphenyl and Pyridin-2-yl Groups: The substitution of the propanoate backbone with 2-methylphenyl and pyridin-2-yl groups can be achieved through electrophilic aromatic substitution reactions. Common reagents for these reactions include halogenated precursors and strong bases or acids to facilitate the substitution.

Lithium Ion Incorporation: The final step involves the incorporation of lithium ions, which can be done by reacting the substituted propanoate with a lithium salt, such as lithium chloride or lithium carbonate, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can occur at the carbonyl groups or aromatic rings, resulting in the formation of alcohols or reduced aromatic compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogenated precursors, strong acids (e.g., sulfuric acid), and bases (e.g., sodium hydroxide) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or reduced aromatic compounds. Substitution reactions can introduce a variety of functional groups, such as halogens, nitro groups, or alkyl groups.

Scientific Research Applications

Lithium(1+) ion 3-(2-methylphenyl)-2-(pyridin-2-yl)propanoate has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

Medicine: The compound may be explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.

Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 3-(2-methylphenyl)-2-(pyridin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various cellular processes by affecting ion channels and signaling pathways. The aromatic rings and propanoate backbone can interact with proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights structurally related lithium carboxylates, primarily differing in substituent groups on the heterocyclic or aromatic moieties. Below is a comparative analysis based on substituent features, commercial availability, and inferred properties:

Key Observations:

- Substituent Impact : The target compound’s 2-methylphenyl and pyridin-2-yl groups suggest distinct electronic and steric properties compared to thiazole- or pyrazine-containing analogs. The pyridine ring may facilitate coordination chemistry, while the methylphenyl group could enhance lipophilicity.

- Commercial Availability : Compounds with cyclopentyl-thiazole (3 suppliers) and methylpyrazine (2 suppliers) substituents are more commercially accessible, hinting at broader industrial or research use .

- Functional Potential: Amino-substituted derivatives (e.g., 5-aminopyridin-2-yl) are promising for drug design due to hydrogen-bonding motifs, whereas methylpyrazine derivatives may align with energy storage research.

Research Findings and Limitations

- Structural Insights : The absence of crystallographic or spectroscopic data for the target compound in the evidence precludes definitive conclusions about its conformation or stability. By analogy, thiazole-containing lithium salts often exhibit rigid structures due to aromatic heterocycles .

- Pharmacological Gaps: Unlike the 5-aminopyridin-2-yl analog, the target compound’s bioactivity remains unstudied. Amino groups in related compounds are associated with enhanced binding to biological targets, but this requires validation .

- Electrochemical Potential: Lithium carboxylates with heteroaromatic groups (e.g., pyrazine) are explored as electrolyte additives, but the target compound’s electrochemical behavior is undocumented.

Notes

Evidence Limitations : The provided sources lack experimental data (e.g., solubility, toxicity, or reactivity) for the target compound. Comparisons rely on structural analogies and supplier metadata .

Methodological Constraints : Computational modeling (e.g., DFT for electronic properties) or experimental characterization (e.g., X-ray crystallography via SHELX ) is required to validate inferred properties.

Biological Activity

Lithium(1+) ion 3-(2-methylphenyl)-2-(pyridin-2-yl)propanoate is a lithium salt that has garnered interest in pharmacological research due to its potential neuroprotective properties and interactions with various biological systems. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound consists of a lithium ion coordinated with a propanoate group that features both a 2-methylphenyl and a pyridine moiety. This structural complexity may influence its solubility and biological interactions. The presence of the pyridine ring is particularly noteworthy as it may enhance the compound's ability to interact with biological targets, making it an intriguing candidate for further study in pharmacology.

Lithium compounds are well-known for their neuroprotective effects, primarily through the modulation of intracellular signaling pathways. The proposed mechanisms for this compound include:

- Inhibition of Glycogen Synthase Kinase-3 (GSK-3) : Lithium is known to inhibit GSK-3, which plays a crucial role in various cellular processes, including cell survival and apoptosis.

- Modulation of Inositol Monophosphatase : This action contributes to the regulation of phosphoinositide signaling pathways, impacting neuronal health and function.

These mechanisms suggest potential applications in treating mood disorders and neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related lithium salts. Below is a table summarizing key features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Lithium(1+) ion 4-(pyridin-4-yloxy)-butanoate | C11H14LiNO3 | Contains an ether linkage, influencing solubility and reactivity. |

| Lithium(1+) ion 3-(4-hydroxyphenyl)-2-pyridinopropanoate | C15H16LiNO3 | Hydroxy substitution enhances hydrogen bonding capabilities, impacting pharmacodynamics. |

| This compound | C15H16LiNO2 | Methylphenyl-pyridine structure may provide unique interactions within biological systems. |

This comparison highlights that this compound stands out due to its specific structural features, suggesting distinct biological activities compared to other lithium salts.

Case Studies and Research Findings

Recent studies have focused on the neuroprotective properties of lithium compounds similar to this compound. For instance:

- Neuroprotective Effects : Research indicates that lithium can enhance neuronal survival in models of neurodegeneration by modulating apoptotic pathways and promoting neurogenesis.

-

Mood Stabilization : Lithium salts have been extensively studied for their efficacy in treating bipolar disorder. The structural characteristics of this compound may contribute to mood stabilization through similar mechanisms.

- Case Study : A clinical trial assessing the effects of various lithium compounds on mood stabilization showed promising results for compounds with similar structural motifs as this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.